molecular formula C11H17NO2 B3148865 4-(2-Propoxyethoxy)aniline CAS No. 65999-67-9

4-(2-Propoxyethoxy)aniline

Cat. No.: B3148865
CAS No.: 65999-67-9
M. Wt: 195.26 g/mol
InChI Key: FBQMMETVMOOPQO-UHFFFAOYSA-N
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Description

4-(2-Propoxyethoxy)aniline: is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . It is a specialty product often used in proteomics research . The compound consists of an aniline group substituted with a 2-propoxyethoxy group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Propoxyethoxy)aniline typically involves the reaction of aniline with 2-bromoethyl propyl ether under basic conditions. The reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the electrophilic carbon of the bromoethyl propyl ether, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Propoxyethoxy)aniline can undergo several types of chemical reactions, including:

    Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-(2-Propoxyethoxy)aniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(2-Propoxyethoxy)aniline is not well-documented. as an aniline derivative, it may interact with various molecular targets and pathways, including:

    Enzyme Inhibition: Potential to inhibit enzymes by binding to their active sites.

    Receptor Binding: May interact with specific receptors, altering their activity.

    Signal Transduction: Could influence cellular signaling pathways by modulating protein-protein interactions.

Comparison with Similar Compounds

    Aniline: The parent compound, which lacks the 2-propoxyethoxy group.

    4-Methoxyaniline: Similar structure but with a methoxy group instead of the 2-propoxyethoxy group.

    4-Ethoxyaniline: Contains an ethoxy group instead of the 2-propoxyethoxy group.

Uniqueness: 4-(2-Propoxyethoxy)aniline is unique due to the presence of the 2-propoxyethoxy group, which can impart different chemical and physical properties compared to its analogs

Properties

IUPAC Name

4-(2-propoxyethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-7-13-8-9-14-11-5-3-10(12)4-6-11/h3-6H,2,7-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQMMETVMOOPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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